molecular formula C10H14 B6189298 6-ethynylspiro[2.5]octane CAS No. 2648961-85-5

6-ethynylspiro[2.5]octane

Cat. No.: B6189298
CAS No.: 2648961-85-5
M. Wt: 134.2
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Description

6-Ethynylspiro[2.5]octane is a bicyclic organic compound featuring a spirocyclic architecture where a cyclopropane ring and a cyclohexane ring share a single bridging carbon atom (spiro carbon). The ethynyl (-C≡CH) substituent at the sixth position introduces significant reactivity due to the electron-rich triple bond, making it valuable in synthetic chemistry, particularly in click chemistry and pharmaceutical intermediates.

Properties

CAS No.

2648961-85-5

Molecular Formula

C10H14

Molecular Weight

134.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 6-ethynylspiro[2.5]octane typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step often involves a cyclization reaction to form the spirocyclic structure.

    Introduction of the ethynyl group: The ethynyl group is introduced through a reaction such as Sonogashira coupling, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial production methods for 6-ethynylspiro[2

Chemical Reactions Analysis

6-Ethynylspiro[2.5]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to form an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethynyl group.

Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and inert atmospheres for coupling reactions, as well as strong oxidizing or reducing agents for redox reactions.

Scientific Research Applications

6-Ethynylspiro[2.5]octane has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Researchers are investigating the biological activities of 6-ethynylspiro[2.5]octane and its derivatives, including their potential as enzyme inhibitors or modulators of biological pathways.

    Medicine: The unique structure of 6-ethynylspiro[2.5]octane makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: Although industrial applications are limited, the compound’s unique properties make it of interest for specialized chemical processes and materials science.

Mechanism of Action

The mechanism by which 6-ethynylspiro[2.5]octane exerts its effects is not fully understood. its unique spirocyclic structure is believed to interact with specific molecular targets, potentially modulating biological pathways. The ethynyl group may also play a role in the compound’s reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

6-(Bromomethyl)spiro[2.5]octane (CAS 1495584-23-0)

  • Structure : Bromomethyl (-CH₂Br) substituent at position 4.
  • Reactivity : The bromine atom enables nucleophilic substitution (e.g., SN2 reactions) or elimination, making it a versatile intermediate for functionalization.
  • Applications : Precursor for introducing amines, thiols, or other groups via bromide displacement .
  • Stability : Susceptible to hydrolysis under basic or aqueous conditions.

6-Azaspiro[2.5]octane (CAS 872-64-0)

  • Structure : Nitrogen atom replaces a carbon in the cyclohexane ring.
  • Reactivity : The amine group allows for electrophilic reactions (e.g., acylation, sulfonylation). Derivatives like 4,7-diazaspiro[2.5]octane dihydrochloride (CAS 145122-56-1) are used in drug discovery for their rigid, sp³-rich frameworks .
  • Applications : Building block for kinase inhibitors or GPCR-targeted therapeutics .

Ethyl 6,6-Difluorospiro[2.5]octane-1-carboxylate

  • Structure : Difluoro (-CF₂) and ester (-COOEt) groups.
  • Reactivity : Fluorine atoms enhance metabolic stability and lipophilicity; the ester group allows hydrolysis to carboxylic acids.
  • Applications: Potential use in agrochemicals or fluorinated drug analogs .

6-Oxaspiro[2.5]octan-1-ylmethanamine Hydrochloride

  • Structure : Ether oxygen in the cyclohexane ring and an amine group.
  • Reactivity : The amine can participate in amide bond formation, while the ether enhances solubility.
  • Applications : Intermediate for CNS-targeting molecules due to improved blood-brain barrier penetration .

Thermodynamic and Physicochemical Properties

Topological indices (e.g., Gourava and hyper-Gourava indices) correlate with physicochemical properties like entropy (S), acentric factor (AcentFac), and enthalpy of vaporization (DHVAP) in octane isomers . While data specific to 6-ethynylspiro[2.5]octane are unavailable, comparisons can be inferred:

  • Entropy : Spirocyclic systems generally exhibit lower entropy than linear isomers due to restricted conformational freedom.
  • Acentric Factor: The ethynyl group’s electron-withdrawing nature may increase polarity, raising the acentric factor compared to nonpolar analogs like 6-tert-butylspiro[2.5]octane .

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